

Comparative Guide: ROS Burst Kinetics – flg22 vs. elf18

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Compound of Interest

Compound Name: *Flagelin 22(TFA)*

Cat. No.: *B1574849*

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Executive Summary

Verdict: flg22 is the industry-standard, broad-spectrum positive control for PAMP-Triggered Immunity (PTI) across diverse plant taxa. elf18 is a high-specificity alternative restricted primarily to the Brassicaceae family.

While both elicitors trigger a rapid, transient oxidative burst via convergent signaling pathways, flg22 generally exhibits a slightly faster onset and higher peak amplitude in *Arabidopsis thaliana* (Col-0) compared to elf18. However, elf18 is indispensable as a genetic specificity control to distinguish between receptor-level defects (FLS2 vs. EFR) and downstream signaling impairments (e.g., BAK1, BIK1, RBOHD).

Feature	flg22 (Flagellin)	elf18 (Elongation Factor Tu)
Primary Utility	Universal PTI elicitor (Dicots/Monocots)	Brassicaceae-specific PTI elicitor
Receptor	FLS2 (LRR-RK)	EFR (LRR-RK)
Kinetics (Arabidopsis)	Peak: 10–12 min	Peak: 15–20 min
Signal Strength	High (Standard Reference)	Moderate to High (Context dependent)

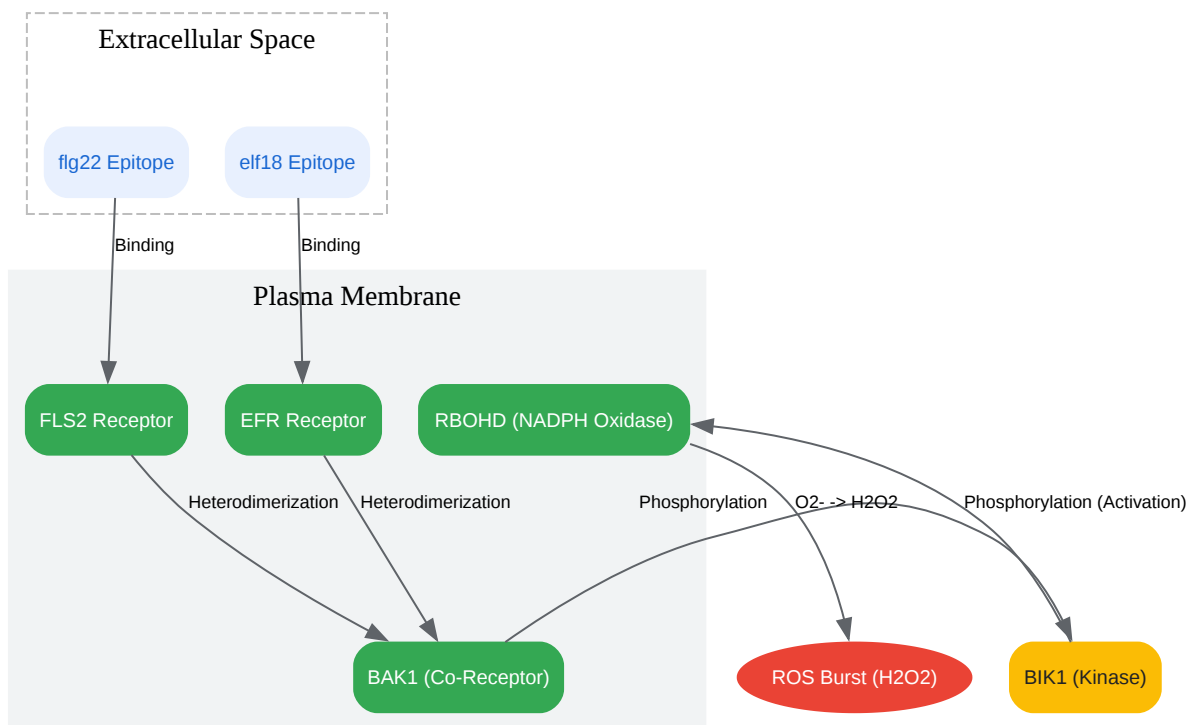
Mechanistic Architecture

To understand the kinetic differences, one must understand the signaling topology. Both pathways are "bow-tie" architectures: distinct inputs converge on a shared central processor.

Key Mechanistic Differences[1]

- Receptor Biogenesis: EFR (elf18 receptor) is heavily dependent on Endoplasmic Reticulum (ER) quality control machinery (calreticulin 3, SDF2, UGGT) for proper folding and accumulation. FLS2 is less sensitive to these specific chaperones.
- Convergence: Both receptors recruit the co-receptor BAK1 immediately upon ligand binding. This complex phosphorylates BIK1, which directly phosphorylates the NADPH oxidase RBOHD, triggering the ROS burst.

Signaling Pathway Diagram



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Caption: Convergent signaling of flg22 and elf18. Note the shared reliance on BAK1 and RBOHD, making them kinetically similar but distinct in recognition.

Kinetic Performance Analysis

The following data represents typical profiles observed in *Arabidopsis thaliana* (Col-0) leaf discs using a luminol-HRP assay.

Comparative Kinetics Table

Parameter	flg22 (100 nM)	elf18 (100 nM)	Interpretation
Lag Phase	2–3 min	3–5 min	flg22 induces a slightly more immediate response.
Peak Time ()	10–12 min	15–20 min	elf18 consistently peaks later than flg22.
Duration (Base-to-Base)	~30–40 min	~40–50 min	Both are transient; prolonged signals suggest damage/DAMPs.
Amplitude ()	100% (Reference)	60% – 90%	elf18 often yields lower total integrated ROS than flg22.
Desensitization	Rapid	Rapid	Both undergo ligand-induced endocytosis.

Expert Insight on Variability



"Amplitude is not a constant." Absolute Relative Light Units (RLU) vary wildly based on plant age, soil conditions, and the specific luminometer used. Never compare RLU values across different days. Always include a flg22 positive control on every plate to normalize data for elf18 or mutant lines.

Validated Experimental Protocol

Method: Luminol-Enhanced Chemiluminescence. System: Arabidopsis thaliana leaf discs. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Phase 1: Preparation (The "Resting" Step)

Why this matters: Punching leaf discs causes mechanical wounding, which triggers a massive, non-specific ROS burst. If you measure immediately, the PAMP signal will be masked by the wound signal.

- Punch: Use a 4mm biopsy punch to collect leaf discs from 4–5 week old plants. Avoid midribs.
- Float: Place discs (abaxial side down) in a petri dish with sterile H₂O.
- Rest: Incubate overnight (12–16 hours) in the dark at room temperature. This allows the wound ROS to dissipate.

Phase 2: The Assay

Reagents:

- Luminol (Probe): L-012 or standard Luminol (100 μ M final).
- HRP (Catalyst): Horseradish Peroxidase (10–20 μ g/mL final).
- Elicitor: flg22 or elf18 (100 nM final).^{[1][4][5][6]}

Workflow Diagram:



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Caption: Standardized workflow for ROS burst quantification. The overnight rest is critical for signal-to-noise ratio.

Phase 3: Data Acquisition

- Remove water from wells carefully (do not dry the disc).
- Add 100 μ L of the Master Mix (Luminol + HRP + Elicitor).

- Measure luminescence immediately.
- Settings: Integration time = 1s; Interval = 2 min; Duration = 60 min.

Strategic Selection: When to use which?

Scenario A: General Immunity Screening

Use flg22. It is the most robust, well-characterized elicitor. If you are screening a library of mutants for general immunodeficiency, flg22 provides the clearest "Yes/No" signal.

Scenario B: Dissecting Receptor Function

Use both. If a mutant is insensitive to flg22 but sensitive to elf18, the mutation likely affects FLS2 directly (or its specific chaperones). If the mutant is insensitive to both, the defect lies in the shared downstream pathway (BAK1, BIK1, RBOHD).

Scenario C: Non-Brassicaceae Crops

Use flg22. elf18 recognition is evolutionarily restricted. Tomato, tobacco, and rice generally do not recognize elf18 unless they have been transgenically complemented with the Arabidopsis EFR gene.

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